Home > Products > Screening Compounds P18340 > (R)-(-)-3-Quinuclidinol
(R)-(-)-3-Quinuclidinol - 25333-42-0

(R)-(-)-3-Quinuclidinol

Catalog Number: EVT-310386
CAS Number: 25333-42-0
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(-)-3-Quinuclidinol is a chiral alcohol belonging to the quinuclidine family. It serves as a key chiral building block in synthesizing various pharmaceuticals, particularly muscarinic acetylcholine receptor (mAChR) ligands. [, ] These ligands have diverse pharmacological applications, including treating Alzheimer's disease, urinary incontinence, and chronic obstructive pulmonary disease (COPD). [, ]

Future Directions
  • Enzyme Engineering: Further research on engineering enzymes like QNR with improved activity, stability, and substrate specificity will enhance the efficiency and cost-effectiveness of (R)-(-)-3-Quinuclidinol production. []

3-Quinuclidinone

Compound Description: 3-Quinuclidinone is a cyclic ketone that serves as the direct precursor to (R)-(-)-3-Quinuclidinol in various chemical and biocatalytic synthesis methods. [, , , , , , , , , , , , , , , ]

Relevance: 3-Quinuclidinone is the oxidized form of (R)-(-)-3-Quinuclidinol, differing only by the presence of a carbonyl group instead of a hydroxyl group at the 3-position of the bicyclic ring system. The stereoselective reduction of 3-Quinuclidinone is a primary method for producing enantiomerically pure (R)-(-)-3-Quinuclidinol. [, , , , , , , , , , , , , , , ]

(S)-(+)-3-Quinuclidinol

Compound Description: (S)-(+)-3-Quinuclidinol is the enantiomer of (R)-(-)-3-Quinuclidinol. []

Relevance: (S)-(+)-3-Quinuclidinol possesses the same chemical formula and connectivity as (R)-(-)-3-Quinuclidinol but exhibits opposite absolute configuration at the chiral center. These mirror-image molecules can have different biological activities. Separation of (R)-(-)-3-Quinuclidinol from its (S)-(+)-enantiomer is crucial for obtaining a product suitable for pharmaceutical applications. []

Solifenacin

Compound Description: Solifenacin is a muscarinic antagonist medication used to treat overactive bladder. [, , ]

Relevance: (R)-(-)-3-Quinuclidinol is a key building block in the synthesis of Solifenacin. The (R)-(-)-3-Quinuclidinol moiety becomes part of the pharmacophore of Solifenacin, contributing to its binding affinity and selectivity for muscarinic receptors. [, , ]

Aclidinium Bromide

Compound Description: Aclidinium Bromide is a long-acting muscarinic antagonist used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD). [, ]

Relevance: (R)-(-)-3-Quinuclidinol is a crucial starting material in the synthesis of Aclidinium Bromide. The (R)-(-)-3-Quinuclidinol moiety is incorporated into the Aclidinium structure and is essential for its pharmacological activity. [, ]

(R)-(-)-3-Acetoxyquinuclidine Hydrochloride

Compound Description: This compound is the acetate ester of (R)-(-)-3-Quinuclidinol. It has been investigated for its interaction with the enzyme acetylcholinesterase. []

Relevance: (R)-(-)-3-Acetoxyquinuclidine Hydrochloride is a derivative of (R)-(-)-3-Quinuclidinol where the hydroxyl group is acetylated. This modification can alter the compound's pharmacological properties and serves as a tool to study the structure-activity relationships of quinuclidinol derivatives. []

(±)-3-Acetoxyquinuclidine Hydrochloride

Compound Description: This compound is the racemic mixture of the acetate ester of 3-quinuclidinol. Like its enantiomerically pure counterpart, it has been studied for its interaction with the enzyme acetylcholinesterase. []

Relevance: (±)-3-Acetoxyquinuclidine Hydrochloride is a racemic mixture containing both (R)- and (S)- enantiomers of the acetylated 3-Quinuclidinol. Comparing its activity to that of (R)-(-)-3-Acetoxyquinuclidine Hydrochloride allows researchers to investigate the stereospecificity of enzymes like acetylcholinesterase toward these compounds. []

(R)-(-)-1-Azabicyclo[2.2.2]oct-3-yl-(R)-(+)-α-Hydroxy-α-(4-[125I]Iodophenyl)-α-Phenyl Acetate

Compound Description: This compound is a radiolabeled derivative of (R)-(-)-3-Quinuclidinol designed as a potential radiopharmaceutical. It exhibits affinity for muscarinic acetylcholine receptors (MAcChR). [, ]

Relevance: This complex molecule incorporates the (R)-(-)-3-Quinuclidinol scaffold and introduces several modifications, including a radiolabeled iodophenyl group. This highlights the versatility of (R)-(-)-3-Quinuclidinol as a starting point for developing compounds with potential applications in imaging and therapeutic targeting of muscarinic receptors. [, ]

(R)-(-)-1-Azabicyclo[2.2.2]oct-3-yl-(S)-(-)-α-Hydroxy-α-(4-[125I]Iodophenyl)-α-Phenyl Acetate

Compound Description: This compound is a diastereomer of the previous compound, also designed as a potential radiopharmaceutical targeting muscarinic acetylcholine receptors (MAcChR). It exhibits lower affinity for the MAcChR compared to its diastereomeric counterpart. [, ]

Relevance: This diastereomer, differing in the configuration at one chiral center from the (R,R)-isomer, showcases the significant impact even subtle structural changes on the (R)-(-)-3-Quinuclidinol scaffold can have on its biological activity, further emphasizing the importance of stereochemistry in drug design. [, ]

1-tert-Butyl-2-Methyl 3-Oxo-Piperidine-1,2-Dicarboxylate

Compound Description: This compound is a piperidine derivative used as a starting material in the synthesis of chiral piperidine building blocks. It can be converted to (2R,3S), 1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate using bakers' yeast reduction. []

Relevance: While not directly structurally related to (R)-(-)-3-Quinuclidinol, this compound exemplifies the broader context of asymmetric synthesis of chiral heterocycles. The methods used for its stereoselective reduction, such as bakers' yeast fermentation, are relevant to the production of (R)-(-)-3-Quinuclidinol. []

(2R,3S), 1-tert-Butyl-2-Methyl 3-Hydroxy-Piperidine-1,2-Dicarboxylate

Compound Description: This chiral piperidine derivative is obtained by the stereoselective reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate. It serves as a valuable chiral building block for further synthesis. []

Relevance: The successful synthesis of this compound with high diastereomeric and enantiomeric purity using bakers' yeast highlights the potential of biocatalytic approaches for preparing chiral building blocks, a strategy also widely employed for (R)-(-)-3-Quinuclidinol production. []

(R)-3-piperidinemethanol

Compound Description: This chiral piperidine derivative is used as a building block for the synthesis of more complex molecules, including indolizidine alkaloids. []

Relevance: This compound is structurally related to (R)-(-)-3-Quinuclidinol, sharing a piperidine ring system with a hydroxyl methyl substituent. It highlights the versatility of such chiral piperidine derivatives in synthetic chemistry and their role as precursors to various biologically active compounds. []

Synthesis Analysis

The synthesis of (R)-(-)-3-Quinuclidinol can be achieved through several methods, including biological and chemical approaches:

  1. Biocatalytic Reduction:
    • Using engineered Escherichia coli strains that express 3-quinuclidinone reductase (QNR) from Microbacterium luteolum can yield high conversion rates (up to 100%) and optical purity (>99.9% enantiomeric excess) when reducing 3-quinuclidinone in the presence of glucose as a co-substrate .
  2. Asymmetric Hydrogenation:
    • A chiral catalyst, such as RuXY-Diphosphine-bimaH, can facilitate the asymmetric hydrogenation of 3-quinuclidinone under mild conditions, achieving yields over 95% with enantiomeric excess values exceeding 99% .
  3. Chemical Resolution:
    • This method involves the separation of enantiomers from racemic mixtures using chiral resolving agents or conditions that favor one enantiomer over the other.
  4. Kinetic Resolution:
    • Kinetic resolution techniques can also be employed to selectively convert one enantiomer of a racemic mixture into a product while leaving the other unchanged.

These methods highlight the versatility in synthesizing (R)-(-)-3-quinuclidinol, catering to both laboratory-scale and industrial applications.

Molecular Structure Analysis

The molecular structure of (R)-(-)-3-Quinuclidinol features a bicyclic framework with a nitrogen atom integrated into the ring system. Its stereochemistry is defined by the configuration at the nitrogen and carbon atoms adjacent to it. Key aspects include:

  • Configuration: The compound has a specific three-dimensional arrangement that is crucial for its biological activity.
  • Nuclear Magnetic Resonance Spectroscopy: The 1H^{1}H NMR spectrum shows distinct chemical shifts indicative of different hydrogen environments, allowing for structural elucidation .

The molecular structure plays a significant role in its interactions with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

(R)-(-)-3-Quinuclidinol participates in various chemical reactions, primarily due to its functional hydroxyl group and nitrogen atom:

  1. Nucleophilic Reactions: The hydroxyl group can act as a nucleophile in substitution reactions.
  2. Formation of Derivatives: It can undergo acylation or alkylation to form more complex molecules.
  3. Reactivity with Acids and Bases: The nitrogen atom can be protonated or deprotonated, affecting its solubility and reactivity under different pH conditions.

These reactions are essential for its application in synthesizing pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action for (R)-(-)-3-Quinuclidinol largely depends on its biological targets, particularly in pharmacological contexts:

  • Cholinergic Activity: This compound may influence cholinergic signaling pathways, acting on muscarinic receptors which are pivotal in various physiological processes.
  • Inhibition or Modulation: It may serve as an inhibitor or modulator for specific enzymes or receptors, contributing to therapeutic effects in conditions such as overactive bladder or cognitive disorders.

Understanding these mechanisms is crucial for developing new therapeutic agents based on this compound.

Physical and Chemical Properties Analysis

(R)-(-)-3-Quinuclidinol exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: Reported melting points range from 136°C to 140°C depending on purity .
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

These properties influence its handling, storage, and application in various chemical processes.

Applications

(R)-(-)-3-Quinuclidinol has diverse applications across multiple fields:

  1. Pharmaceuticals: Used as an intermediate in synthesizing drugs targeting neurological disorders and overactive bladder treatments.
  2. Chemical Synthesis: Serves as a building block for creating more complex organic molecules.
  3. Research Tool: Utilized in studies investigating cholinergic pathways and receptor interactions.

The compound's versatility underscores its significance in both academic research and industrial applications, making it an important subject of study in organic chemistry and medicinal chemistry contexts.

Introduction to (R)-(-)-3-Quinuclidinol

Structural and Stereochemical Characteristics

(R)-(-)-3-Quinuclidinol (systematic name: (3R)-1-azabicyclo[2.2.2]octan-3-ol) is a chiral bicyclic amino alcohol with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. Its structure features a rigid quinuclidine scaffold—a bridged tertiary amine with a piperidine ring constrained by an ethylene bridge—and a stereogenic hydroxyl group at the C3 position. The absolute (R)-configuration confers distinct stereoelectronic properties, evidenced by a specific optical rotation of [α]D = -44.5° (c = 3, 1N hydrochloric acid) [4] [5].

The crystalline form exhibits a melting point of 217–224°C and high water solubility (100 g/100 milliliters), attributed to strong intermolecular hydrogen bonding. Quantum crystallography studies reveal that weak dihydrogen contacts (C–H···H–C) and conventional O–H···N hydrogen bonds dominate its crystal lattice. These interactions contribute to its stability and ferroelectric behavior, with the hydroxyl group acting as both a hydrogen bond donor and acceptor [4] [9]. Density functional theory analyses confirm that the rigid bicyclic framework forces the nitrogen lone pair and hydroxyl group into a trans-diaxial orientation, enhancing its hydrogen-bonding capacity and molecular recognition properties [9].

Table 1: Key Physicochemical Properties of (R)-(-)-3-Quinuclidinol

PropertyValueMeasurement Conditions
Molecular FormulaC₇H₁₃NO-
Molecular Weight127.18 g/mol-
Optical Rotation ([α]D)-44.5°c = 3 in 1N hydrochloric acid
Melting Point217–224°CLit.
Boiling Point120°CAt 20.2527 mmHg
Water Solubility100 g/100 milliliters20°C
pKa14.75 ± 0.20 (Predicted)-

Historical Development of Synthesis Methods

The synthesis of (R)-(-)-3-Quinuclidinol has evolved from classical organic chemistry to enantioselective biocatalysis:

  • Early Chemical Synthesis (1964): Initial routes relied on multistep linear synthesis. A representative method involved Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine using potassium ethoxide in absolute toluene. This generated 3-quinuclidinone hydrochloride (77–82% yield), subsequently reduced to racemic 3-quinuclidinol. Chiral resolution was inefficient, limiting optical purity [3].

  • Asymmetric Hydrogenation (21st Century): Transition-metal catalysis emerged as a breakthrough. A 2022 patent (CN114437060A) disclosed iridium complexes with chiral phosphine-oxazoline ligands (e.g., BiphPHOX) for ketone hydrogenation. Using 3-quinuclidinone as the substrate, this method achieved >99% enantiomeric excess and 95% yield under mild conditions (50°C, 5 megapascals hydrogen pressure) [6].

  • Biocatalytic Reduction (2010s–Present): Enzymatic methods dominate current production. Nocardia sp. and Rhodococcus erythropolis strains express NADH-dependent 3-quinuclidinone reductases that stereoselectively reduce the ketone precursor. A 2013 protocol achieved 93% yield and >99% enantiomeric excess using glucose-cofactor regeneration in phosphate buffer (pH 8.0, 37°C, 30 hours) [2]. Thermostable enzymes like SaQR (retaining >90% activity at 50°C for 72 hours) further improved process economics by enabling catalyst reuse [7].

Table 2: Evolution of Synthetic Methods for (R)-(-)-3-Quinuclidinol

MethodConditionsYieldEnantiomeric ExcessKey Advance
Dieckmann CondensationKOtBu/toluene/130°C77–82%RacemicFirst chemical route to scaffold
Iridium Catalysis[Ir(COD)Cl]₂/BiphPHOX/H₂ (5 MPa)95%>99%High enantioselectivity
Rhodococcus BiocatalysisGlucose/phosphate buffer/pH 8/37°C93%>99%Co-factor regeneration; green chemistry
SaQR Enzyme85°C/pH 7.590%*>99%Thermostability; industrial reuse

*Yield after 5 cycles

Pharmacological Relevance as a Chiral Synthon

(R)-(-)-3-Quinuclidinol serves as a critical building block for antimuscarinic drugs due to its stereospecific affinity for acetylcholine receptors. The quinuclidine core mimics the tropane alkaloids' pharmacophore, while the (R)-hydroxyl group forms hydrogen bonds with transmembrane domains of G protein-coupled receptors [7] [8]. Key derivatives include:

  • Solifenacin Succinate: A bladder antimuscarinic for overactive bladder syndrome. The (R)-enantiomer exhibits 50-fold higher receptor affinity than its (S)-counterpart, necessitating enantiopure synthesis [7].
  • Aclidinium Bromide: A long-acting muscarinic antagonist for chronic obstructive pulmonary disease. The quinuclidinyl ester moiety enables rapid hydrolysis in plasma, reducing systemic side effects [7] [8].
  • Revatropate & Talsaclidine: Experimental agents targeting pulmonary hypertension and neurodegenerative diseases, respectively. Both rely on the stereochemistry of (R)-3-quinuclidinol for M₁/M₃ receptor subtype selectivity [7].

Table 3: Pharmacological Agents Derived from (R)-(-)-3-Quinuclidinol

DrugTherapeutic CategoryRole of (R)-3-Quinuclidinol Moiety
SolifenacinUrinary antispasmodicChiral backbone for M3 receptor antagonism
Aclidinium BromideBronchodilator (COPD)Esterified amino alcohol for sustained local action
RevatropateMuscarinic antagonist (Pulmonary)Enhances M3 selectivity and metabolic stability
TalsaclidineM1 agonist (Alzheimer’s trial)Optimizes blood-brain barrier penetration

The compound’s synthesis scalability (>90% yield via biocatalysis) and rigid conformation make it indispensable for structure-activity studies. Recent applications extend to chiral catalysts for asymmetric Morita-Baylis-Hillman reactions, where it facilitates chemoselective α-iodination of acrylic esters [5] [8].

Properties

CAS Number

25333-42-0

Product Name

(R)-(-)-3-Quinuclidinol

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1

InChI Key

IVLICPVPXWEGCA-ZETCQYMHSA-N

SMILES

C1CN2CCC1C(C2)O

Synonyms

(3R)-1-Azabicyclo[2.2.2]octan-3-ol; R-(-)-Azabicyclo[2.2.2]octane-3-ol; (R)-3-Quinuclidol; (R)-3-Hydroxyquinuclidine; (3R)-Quinuclidin-3-ol;

Canonical SMILES

C1CN2CCC1C(C2)O

Isomeric SMILES

C1CN2CCC1[C@H](C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.